molecular formula C14H15F3N6O B2420600 2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2380097-25-4

2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2420600
CAS No.: 2380097-25-4
M. Wt: 340.31
InChI Key: RNASFTLHSDVRSF-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring. The pyridazine ring can be synthesized through the reaction of a diamine with a dicarbonyl compound. The piperazine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

    Pyridazine Derivatives: Compounds featuring pyridazine rings.

    Piperazine Derivatives: Compounds containing piperazine rings.

Uniqueness

2-(1H-pyrazol-1-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of three different heterocyclic rings, each contributing to its distinct chemical and biological properties

Properties

IUPAC Name

2-pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c15-14(16,17)11-2-3-12(20-19-11)21-6-8-22(9-7-21)13(24)10-23-5-1-4-18-23/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNASFTLHSDVRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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